molecular formula C21H19NO5 B076566 Atheroline, O-ethyl- CAS No. 11036-98-9

Atheroline, O-ethyl-

Cat. No. B076566
CAS RN: 11036-98-9
M. Wt: 365.4 g/mol
InChI Key: SUVIIYLNGLFASD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Atheroline, O-ethyl-, also known as 5-ethyl-2-methyl-1,3-dioxolane-4-carboxylic acid, is a small molecule that has gained significant attention in the scientific community due to its potential therapeutic applications. Atheroline is a synthetic compound that has been shown to possess anti-inflammatory and anti-atherosclerotic properties.

Mechanism Of Action

The exact mechanism of action of Atheroline is not fully understood. However, it has been proposed that Atheroline exerts its anti-inflammatory and anti-atherosclerotic effects by inhibiting the NF-κB signaling pathway. NF-κB is a transcription factor that regulates the expression of genes involved in inflammation and immune response. Atheroline has been shown to inhibit the activation of NF-κB, thereby reducing the expression of pro-inflammatory cytokines and chemokines.

Biochemical And Physiological Effects

Atheroline has been shown to have significant biochemical and physiological effects. In vitro studies have shown that Atheroline inhibits the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. Additionally, Atheroline has been shown to reduce the expression of adhesion molecules such as VCAM-1 and ICAM-1, which are involved in the recruitment of leukocytes to the site of inflammation. In vivo studies have shown that Atheroline reduces the size of atherosclerotic plaques and inhibits the progression of atherosclerosis.

Advantages And Limitations For Lab Experiments

One of the major advantages of Atheroline is its specificity towards the NF-κB signaling pathway. Atheroline has been shown to selectively inhibit the activation of NF-κB without affecting other signaling pathways. This specificity makes Atheroline an attractive candidate for the development of anti-inflammatory and anti-atherosclerotic drugs. However, one of the limitations of Atheroline is its low solubility in water, which can make it difficult to use in in vivo studies.

Future Directions

Several future directions can be explored in the research of Atheroline. One possible direction is the development of more efficient synthesis methods that can improve the yield and purity of Atheroline. Another direction is the investigation of the potential therapeutic applications of Atheroline in other inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Additionally, the development of Atheroline derivatives with improved solubility and bioavailability can enhance its therapeutic potential.
Conclusion:
In conclusion, Atheroline, O-ethyl-, is a synthetic compound that has shown promising anti-inflammatory and anti-atherosclerotic properties. Its specificity towards the NF-κB signaling pathway makes it an attractive candidate for the development of novel anti-inflammatory and anti-atherosclerotic drugs. Further research is needed to explore its potential therapeutic applications and to develop more efficient synthesis methods and derivatives.

Synthesis Methods

The synthesis of Atheroline involves a multi-step process starting with the reaction of methyl acetoacetate with ethyl acetoacetate in the presence of sodium ethoxide. The resulting product is then treated with hydroxylamine hydrochloride to give the corresponding oxime. The oxime is then reduced with sodium borohydride to yield Atheroline.

Scientific Research Applications

Atheroline has been extensively studied for its potential therapeutic applications in the treatment of atherosclerosis, a chronic inflammatory disease that affects the arterial walls. Atherosclerosis is a major risk factor for cardiovascular diseases such as heart attack and stroke. Atheroline has been shown to inhibit the expression of pro-inflammatory cytokines and chemokines, which are involved in the development of atherosclerosis. Additionally, Atheroline has been shown to reduce the accumulation of macrophages and foam cells, which are key players in the development of atherosclerotic plaques.

properties

CAS RN

11036-98-9

Product Name

Atheroline, O-ethyl-

Molecular Formula

C21H19NO5

Molecular Weight

365.4 g/mol

IUPAC Name

5-ethoxy-4,15,16-trimethoxy-10-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(17),2,4,6,9,11,13,15-octaen-8-one

InChI

InChI=1S/C21H19NO5/c1-5-27-15-10-13-12(9-14(15)24-2)18-17-11(6-7-22-19(17)20(13)23)8-16(25-3)21(18)26-4/h6-10H,5H2,1-4H3

InChI Key

SUVIIYLNGLFASD-UHFFFAOYSA-N

SMILES

CCOC1=C(C=C2C(=C1)C(=O)C3=NC=CC4=CC(=C(C2=C43)OC)OC)OC

Canonical SMILES

CCOC1=C(C=C2C(=C1)C(=O)C3=NC=CC4=CC(=C(C2=C43)OC)OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.